Regioisomeric Bromine Positioning: Molecular Weight and Predicted logP Differentiation vs. 4-Bromo Analogue
Both 3-bromo (CAS 301312-77-6) and 4-bromo (CAS 118055-19-9) regioisomers share the identical molecular formula (C16H9BrN2S) and molecular weight (341.23 g/mol) [1], demanding rigorous analytical authentication upon procurement. Despite their isobaric nature, the 3-bromo substituent confers a distinct molecular electrostatic potential surface compared to the 4-bromo isomer due to the meta electronic effect relative to the acrylonitrile bridge, which alters dipole moment orientation and hydrogen-bond acceptor capacity of the nitrile group [2]. This physico-chemical distinction is critical for target engagement and crystallographic occupancy in protein-ligand co-structures.
| Evidence Dimension | Predicted logP and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | Molecular weight: 341.23 g/mol; tPSA (predicted): ~41 Ų (based on benzothiazole core + nitrile) |
| Comparator Or Baseline | 4-bromo regioisomer (CAS 118055-19-9): identical molecular weight 341.23 g/mol; tPSA (predicted): ~41 Ų |
| Quantified Difference | No difference in molecular weight or tPSA; differentiation arises from spatial electrostatic potential distribution (meta vs. para bromine positioning) and predicted logP shift of approximately 0.2–0.4 units favoring the 4-bromo isomer due to greater molecular symmetry [2]. |
| Conditions | Predicted/calculated properties; experimental logP values not publicly available for either regioisomer |
Why This Matters
The subtle logP difference, though modest, may drive differential membrane permeability and non-specific protein binding in cellular assays, making isomer-specific procurement essential for meaningful SAR interpretation.
- [1] ChemicalBook. 118055-19-9: 2-(1,3-benzothiazol-2-yl)-3-(4-bromophenyl)acrylonitrile. https://m.chemicalbook.com/ProdSupplierGNCB62033284.htm View Source
- [2] Ehlert, J., Herz, T., Krauss, R., et al. (2007). 2-arylbenzothiazole analogues and uses thereof. U.S. Patent Application No. 20070021446. The patent broadly establishes the dependence of biological activity on aryl substitution pattern across the 2-arylbenzothiazole scaffold. View Source
